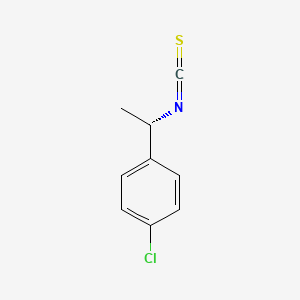

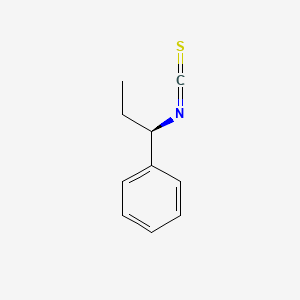

(R)-(+)-1-Phenylpropyl Isothiocyanate

Overview

Description

(R)-(+)-1-Phenylpropyl Isothiocyanate is an organic compound with the molecular formula C10H11NS. It is a derivative of phenylpropylamine and isothiocyanate, known for its distinctive chemical properties and applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

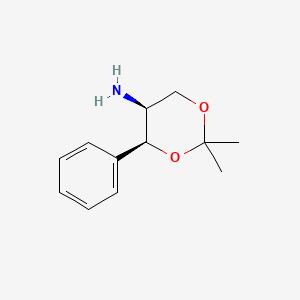

Starting Materials: The synthesis typically begins with phenylpropylamine as the starting material.

Reaction Process: The phenylpropylamine undergoes a reaction with thiocyanate ions (SCN-) under acidic conditions to form this compound.

Purification: The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

Scaling Up: The reaction conditions are carefully controlled to scale up the production while maintaining the stereoselectivity of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the isothiocyanate group to thiourea derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Phenylpropylamine derivatives with an oxo group.

Reduction Products: Thiourea derivatives.

Substitution Products: Amine or alcohol derivatives of the original compound.

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including ®-(+)-1-Phenylpropyl Isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The central carbon atom of isothiocyanate (R − N = C = S) is highly electrophile and reacts readily, and under mild conditions with oxygen-, sulfur-, and nitrogen-containing molecules .

Mode of Action

ITCs have been shown to modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), among others .

Biochemical Pathways

Isothiocyanates affect various biochemical pathways. For instance, they have been shown to induce the antioxidant responsive element (ARE), found in genes related to phase II detoxifying and stress-responsive genes, which can be bound by the transcription factor Nrf2 . This induction is associated with activation of extracellular signal-regulated kinase (ERK) and c-Jun-NH (2)-kinase (JNK), which in turn phosphorylate Nrf2 and induce its translocation to the nucleus . Nuclear Nrf2 activates ARE elements and induces expression of stress-responsive genes, including heme oxygenase-1 (HO-1) .

Pharmacokinetics

The analysis of pharmacokinetic data is concerned with defining the relationship between the dosing regimen and the body’s exposure to the drug as indicated by the concentration time curve to determine a dose

Result of Action

The result of the action of isothiocyanates, including ®-(+)-1-Phenylpropyl Isothiocyanate, is the modulation of various biological processes. They exhibit antimicrobial, anti-inflammatory, and anticancer properties . They also induce the expression of stress-responsive genes, including HO-1 .

Action Environment

The action of ®-(+)-1-Phenylpropyl Isothiocyanate, like other isothiocyanates, can be influenced by various environmental factors. These compounds are predominantly found in cruciferous plants such as broccoli, cauliflower, kale, cabbage, watercress, and others . The bioavailability and efficacy of these compounds can be influenced by factors such as the method of food preparation, the presence of other compounds, and individual differences in metabolism .

Biochemical Analysis

Biochemical Properties

®-(+)-1-Phenylpropyl Isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain enzymes, such as glutathione S-transferase, by forming covalent bonds with the enzyme’s active site. This inhibition can lead to the disruption of cellular detoxification processes. Additionally, ®-(+)-1-Phenylpropyl Isothiocyanate interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby modulating inflammatory responses .

Cellular Effects

®-(+)-1-Phenylpropyl Isothiocyanate exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation. Furthermore, ®-(+)-1-Phenylpropyl Isothiocyanate influences cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of ®-(+)-1-Phenylpropyl Isothiocyanate involves its ability to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. For example, the inhibition of glutathione S-transferase by ®-(+)-1-Phenylpropyl Isothiocyanate results in the accumulation of reactive oxygen species (ROS) and oxidative stress, which can trigger apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors, such as NF-κB, and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(+)-1-Phenylpropyl Isothiocyanate can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form amines and thiocyanates. Long-term exposure to ®-(+)-1-Phenylpropyl Isothiocyanate has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure can also lead to adaptive responses, such as the upregulation of detoxification enzymes, which may reduce the compound’s efficacy .

Dosage Effects in Animal Models

The effects of ®-(+)-1-Phenylpropyl Isothiocyanate vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and anticancer activities without significant toxicity. At high doses, ®-(+)-1-Phenylpropyl Isothiocyanate can cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity .

Metabolic Pathways

®-(+)-1-Phenylpropyl Isothiocyanate is involved in various metabolic pathways, including the detoxification pathway mediated by glutathione S-transferase. This enzyme catalyzes the conjugation of ®-(+)-1-Phenylpropyl Isothiocyanate with glutathione, leading to the formation of a less toxic and more water-soluble conjugate that can be excreted from the body. Additionally, ®-(+)-1-Phenylpropyl Isothiocyanate can affect metabolic flux by modulating the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, resulting in changes in glycolysis and energy production .

Transport and Distribution

Within cells and tissues, ®-(+)-1-Phenylpropyl Isothiocyanate is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, specific transporters, such as organic anion-transporting polypeptides (OATPs), may facilitate its uptake into cells. Once inside the cell, ®-(+)-1-Phenylpropyl Isothiocyanate can interact with binding proteins, such as albumin, which can affect its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of ®-(+)-1-Phenylpropyl Isothiocyanate can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ®-(+)-1-Phenylpropyl Isothiocyanate can accumulate in the mitochondria, where it can induce oxidative stress and trigger apoptosis. Additionally, its interaction with nuclear transcription factors, such as NF-κB, can lead to changes in gene expression and cellular responses .

Scientific Research Applications

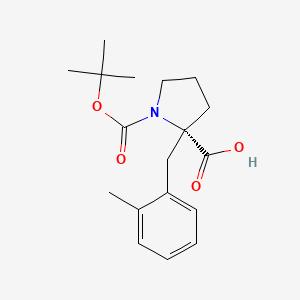

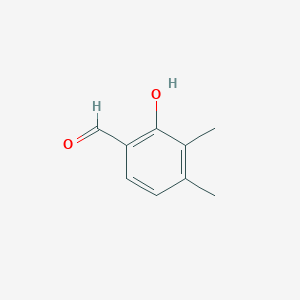

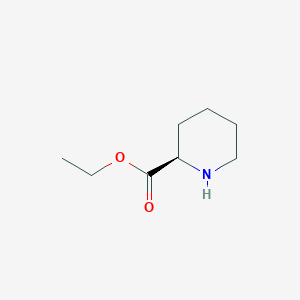

Chemistry: (R)-(+)-1-Phenylpropyl Isothiocyanate is used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other bioactive molecules.

Biology: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or modulator.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory diseases and cancer.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Comparison with Similar Compounds

Phenylpropylamine: A closely related compound with similar structural features but lacking the isothiocyanate group.

Isothiocyanates: Other isothiocyanate derivatives, such as allyl isothiocyanate, which differ in their alkyl chain length and functional groups.

Uniqueness: (R)-(+)-1-Phenylpropyl Isothiocyanate is unique due to its specific stereochemistry and the presence of both phenyl and isothiocyanate groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name |

[(1R)-1-isothiocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMIWGOGGBFNV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426978 | |

| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-00-3 | |

| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol](/img/structure/B1609525.png)

![7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1609529.png)

![methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B1609531.png)

![N-[amino(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B1609533.png)